Onapristone

Description

This compound has been used in trials studying the treatment of Prostate Cancer, Recurrent Prostate Cancer, Metastatic Prostate Cancer, Androgen-independent Prostate Cancer, and Progesterone Receptor Positive Tumor: Max 1 Line of Prior Chemotherapy, no Prior Hormone Therapy.

This compound is an orally bioavailable progesterone receptor (PR) antagonist, with potential antineoplastic activity. Upon oral administration, this compound binds to the PR and inhibits both PR activation and the associated expression of PR-responsive genes. This may inhibit PR-mediated proliferative effects in cancer cells overexpressing PR. In addition, this compound may downregulate cancer stem cell mobilization and block immune evasion. PR is expressed on certain cancer cell types and plays a key role in tumor cell proliferation and survival.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 3 investigational indications.

induces vaginal bleeding and luteal regression in monkeys; structure given in first source; progesterone antagonist

Properties

IUPAC Name |

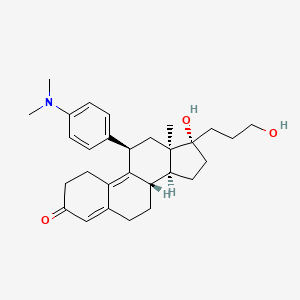

(8S,11R,13R,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,4,7,10-16,18H2,1-3H3/t24-,25+,26-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEXUMDBQLIVNHZ-YOUGDJEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(CCCO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@]2(CCCO)O)C5=CC=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242210 | |

| Record name | Onapristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96346-61-1 | |

| Record name | Onapristone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96346-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Onapristone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096346611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Onapristone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12637 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Onapristone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11b,13a,17a)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)estra-4,9-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ONAPRISTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6H7G23O3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Onapristone: A Technical Guide to its Progesterone Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onapristone (ZK 98299) is a potent, non-steroidal, pure progesterone receptor (PR) antagonist.[1] It functions as a type I antiprogestin, preventing both progesterone receptor A (PR-A) and B (PR-B) monomer dimerization, inhibiting ligand-induced phosphorylation, and preventing the association of the PR with its co-activators.[2][3] This comprehensive guide details the mechanism of action, quantitative activity, and relevant experimental protocols for this compound, providing a crucial resource for researchers in oncology and reproductive health.

Mechanism of Action

This compound is an orally bioavailable PR antagonist with potential antineoplastic activity.[4] Upon administration, it binds to the progesterone receptor, inhibiting its activation and the subsequent expression of PR-responsive genes.[4] This action can suppress the proliferative effects mediated by the progesterone receptor in cancer cells that overexpress it. Furthermore, this compound may also play a role in downregulating the mobilization of cancer stem cells and blocking immune evasion.

Unlike some other progesterone receptor modulators, this compound is classified as a "pure" antagonist, demonstrating no partial agonist activity. Its mechanism of action as a type I antiprogestin is distinct in that it prevents the PR complex from binding to DNA and inhibits ligand-induced phosphorylation.

Signaling Pathway

The binding of progesterone to its receptor typically induces a conformational change, leading to dimerization, phosphorylation, and binding to progesterone response elements (PREs) on DNA, ultimately modulating gene transcription. This compound disrupts this cascade at an early stage.

Caption: this compound's antagonist mechanism versus progesterone's agonist action.

Quantitative Data

The following tables summarize the available quantitative data on this compound's activity.

Table 1: In Vitro Activity

| Parameter | Cell Line/Assay | Value | Reference |

| Dosing | In vitro liver-focused toxicology | Up to 50 µM |

Table 2: In Vivo Animal Studies

| Animal Model | Dosing | Outcome | Reference |

| Study Animals | Up to 30 mg/kg for 32 days | No significant hepatotoxicities or lethalities | |

| Superovulated Ewes | 1 mg/kg, i.v. (two injections, 12h apart) | Severely compromised fertilization by arresting spermatozoa in the cervix |

Table 3: Clinical Trial Data

| Phase | Population | Dosage | Key Findings | Reference |

| Phase I/II | Locally advanced, hormone therapy-naïve metastatic breast cancer | 100 mg/day | 56% overall response rate, 67% clinical benefit rate | |

| Phase I/II | Metastatic tamoxifen-resistant breast cancer | Not Specified | 10% overall response rate, 49% clinical benefit rate | |

| Phase I | Recurrent/metastatic PR-expressing cancers | 10, 20, 30, 40, 50 mg BID (ER) or 100 mg QD (IR) | Recommended Phase 2 dose: 50 mg ER BID. Clinical benefit in heavily pretreated patients. | |

| Phase II | Recurrent PR-positive adult-type granulosa cell tumor of the ovary | 50 mg ER BID (with 1 mg anastrozole daily) | Did not meet primary endpoint of overall response rate. | |

| Phase II | PR+ recurrent granulosa cell ovarian cancer, low-grade serous ovarian/primary peritoneal cancer, or endometrioid endometrial cancer | 50 mg ER BID | To assess if this compound ER can shrink or stop cancer growth. |

ER: Extended Release, IR: Immediate Release, BID: Twice Daily, QD: Once Daily

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This assay is fundamental to determining the binding affinity of this compound for the progesterone receptor.

Caption: Workflow for a competitive progesterone receptor binding assay.

Methodology:

-

Receptor Preparation: Prepare cytosol from PR-expressing cells (e.g., T47D breast cancer cells) or use purified recombinant PR.

-

Incubation: Incubate a fixed concentration of radiolabeled progesterone (e.g., [³H]promegestone) with the receptor preparation.

-

Competition: Add increasing concentrations of unlabeled this compound to compete with the radiolabeled ligand for binding to the PR.

-

Separation: After reaching equilibrium, separate the receptor-bound from the unbound radioligand using methods like dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 (concentration of this compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Efficacy Study in Xenograft Models

Animal models are crucial for evaluating the anti-tumor efficacy of this compound.

Methodology:

-

Cell Implantation: Implant PR-positive human cancer cells (e.g., endometrial or breast cancer cell lines) subcutaneously into immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to establish and reach a predetermined size.

-

Treatment: Randomize mice into control and treatment groups. Administer this compound orally at various doses (e.g., up to 30 mg/kg) daily. The control group receives a vehicle.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers).

Clinical Development and Safety

The clinical development of this compound was initially halted due to concerns about liver enzyme elevations. However, research suggests that these off-target effects might be related to high maximum plasma concentrations (Cmax). An extended-release (ER) formulation, ONA-ER, was developed to mitigate this by reducing the Cmax. Phase I and II studies with ONA-ER have shown a more favorable safety profile, particularly regarding hepatotoxicity, and have demonstrated clinical benefit in heavily pretreated patients with endometrial, ovarian, and breast cancers.

Conclusion

This compound is a potent and specific progesterone receptor antagonist with a well-defined mechanism of action. Its ability to act as a pure antagonist without agonist effects makes it a valuable tool for studying PR signaling and a promising therapeutic agent for PR-positive cancers. The development of an extended-release formulation has addressed earlier safety concerns, renewing interest in its clinical application. This guide provides a foundational understanding of this compound's properties for professionals engaged in endocrine-related research and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]

- 4. Facebook [cancer.gov]

Onapristone: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Onapristone (also known as ZK 98299) is a potent and selective progesterone receptor (PR) antagonist that has been investigated for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the chemical structure, a detailed multi-step synthesis pathway, and the mechanism of action of this compound. Experimental protocols for key synthetic steps are detailed, and quantitative data are summarized for clarity. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of this complex molecule.

Chemical Structure

This compound is a steroidal compound with a complex three-dimensional architecture. Its systematic IUPAC name is (8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxypropyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one[1].

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₂₉H₃₉NO₃ |

| Molecular Weight | 449.6 g/mol |

| CAS Number | 96346-61-1 |

| Synonyms | ZK 98299, ZK-299, Onapristona |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from a readily available steroid precursor. The following sections outline a plausible synthetic route based on information gathered from various patents and publications.

Synthesis Pathway Overview

The synthesis of this compound can be conceptually broken down into several key stages:

-

Formation of a protected steroid intermediate with the correct stereochemistry at C5 and C10.

-

Introduction of the 11β-aryl group via a Grignard reaction.

-

Photochemical isomerization to achieve the desired stereochemistry at C13.

-

Introduction of the 17α-hydroxy-17β-(3-hydroxypropyl) side chain.

-

Acidic hydrolysis and dehydration to yield the final product.

Caption: A high-level overview of the synthetic pathway to this compound.

Key Experimental Protocols

A critical step in the synthesis of this compound intermediates involves the photoconversion of the C13 methyl group from the S to the R configuration. This is often performed on a protected intermediate (referred to as a compound of Formula I in patent literature) to yield the desired stereoisomer (a compound of Formula II)[2][3].

Experimental Protocol:

-

A solution of the starting steroid intermediate (e.g., (5R,11R,13S)-11-(Dimethylamino)phenyl-5-hydroxy-13-methyl-1,2,5,6,7,8,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2′-[4]dioxolan]-17(4H)-one) is prepared in a suitable solvent such as tetrahydrofuran (THF).

-

The solution is passed through a falling film photoreactor, which is cooled to approximately -30 °C.

-

The solution is irradiated with a narrow-band frequency light source, typically a high-pressure mercury lamp with a specific filter to isolate the desired wavelength.

-

The reaction progress is monitored by a suitable analytical technique, such as HPLC, to determine the ratio of the starting material to the desired photoproduct.

-

Upon completion, the solvent is removed under reduced pressure, and the resulting mixture is carried forward to the next step, or purified by chromatography if necessary.

The final steps in the synthesis involve the removal of protecting groups and the formation of the α,β-unsaturated ketone system in the A-ring of the steroid. This is typically achieved through acidic hydrolysis and dehydration.

Experimental Protocol:

-

The protected this compound precursor is dissolved in an alcoholic solvent, such as methanol, containing a small amount of a base like pyridine.

-

The solution is cooled to a low temperature (e.g., 5-10 °C) under an inert atmosphere (e.g., nitrogen).

-

A solution of sulfuric acid (e.g., 50%) is slowly added while maintaining the low temperature.

-

The reaction is allowed to proceed for a set time (e.g., 1 hour) and monitored by TLC or HPLC.

-

Upon completion, the reaction is quenched by the slow addition of an aqueous ammonia solution.

-

The crude this compound is extracted into an organic solvent like ethyl acetate.

-

The organic layers are combined, washed with water and brine, and then concentrated to induce crystallization.

-

The crystallized this compound is isolated by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., THF and isopropyl acetate).

Quantitative Data

The following table summarizes available quantitative data for key steps in the synthesis of this compound and its intermediates.

Table 2: Summary of Reaction Yields and Purity

| Reaction Step | Starting Material | Product | Yield | Purity | Reference |

| Acidic Hydrolysis & Dehydration | Protected this compound Precursor | Crude this compound | Not explicitly stated, but a pooled batch yielded 5.3 kg from 9.5 kg of crude material after crystallization. | 88.9% (crude), 96.1% (after crystallization) | |

| Recrystallization | Crude this compound | Purified this compound | 5.12 kg from 6.07 kg of crude material | >99% | |

| Radiosynthesis ([¹¹C]this compound) | N-desmethyl-onapristone | [¹¹C]this compound | 1-2% (non-decay-corrected) | Not specified |

Mechanism of Action: Progesterone Receptor Antagonism

This compound exerts its biological effects by acting as a competitive antagonist of the progesterone receptor (PR). The progesterone receptor exists in two main isoforms, PR-A and PR-B, which are ligand-activated transcription factors.

Progesterone Receptor Signaling Pathway

In the absence of a ligand, the progesterone receptor is located in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon binding of the natural ligand, progesterone, the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, leading to the recruitment of coactivators and the initiation of gene transcription. This signaling cascade regulates various physiological processes, including cell proliferation and differentiation.

This compound's Antagonistic Action

This compound competitively binds to the progesterone receptor. However, this binding induces a conformational change in the receptor that is distinct from that induced by progesterone. This altered conformation prevents the necessary steps for receptor activation. Specifically, this compound:

-

Inhibits PR Dimerization: It prevents the formation of functional PR dimers.

-

Prevents DNA Binding: The this compound-PR complex is unable to effectively bind to PREs on the DNA.

-

Blocks Co-activator Recruitment: It hinders the association of the PR with essential co-activators required for gene transcription.

By blocking these critical steps, this compound effectively inhibits progesterone-mediated gene expression, leading to an anti-proliferative effect in progesterone-sensitive tissues and tumors.

Caption: this compound's mechanism of action as a progesterone receptor antagonist.

Conclusion

This compound is a synthetically complex steroidal molecule with a well-defined mechanism of action as a progesterone receptor antagonist. Its synthesis involves several challenging chemical transformations, including a key photochemical isomerization step. By competitively binding to the progesterone receptor and preventing its activation, this compound effectively blocks progesterone-driven gene transcription, providing a strong rationale for its investigation in the treatment of hormone-sensitive cancers. This guide provides a foundational understanding of the key technical aspects of this compound for professionals in the field of drug development and research.

References

- 1. Facebook [cancer.gov]

- 2. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Onapristone preclinical toxicology studies

An In-depth Technical Guide to the Preclinical Toxicology of Onapristone

Introduction

This compound (ZK 98299) is a potent, non-selective progesterone receptor (PR) antagonist.[1] Its development, initially for contraception and later for hormone-dependent cancers, was halted in the 1990s due to observations of elevated liver enzymes in clinical trials.[2][3] This led to the development of an extended-release (ER) formulation designed to mitigate hepatotoxicity by reducing peak plasma concentrations (Cmax) while maintaining therapeutic efficacy.[2] This guide provides a comprehensive overview of the publicly available preclinical toxicology data for this compound, with a focus on the studies conducted for the ER formulation. It is important to note that detailed preclinical toxicology data for the original immediate-release formulation are not widely available in the public domain.

Hepatotoxicity Assessment of this compound ER

To support the clinical re-introduction of this compound, a series of non-clinical, liver-focused toxicology studies were conducted on the extended-release formulation. These studies aimed to evaluate the potential for drug-induced liver injury (DILI).

Summary of Preclinical Hepatotoxicity Studies

| Study Type | Model System | Key Parameters | Findings |

| In Vitro | Hepatopac™ models with murine and human primary hepatocytes | Cytotoxicity | No significant hepatotoxicity observed at concentrations up to 50 µM.[2] |

| In Vitro | Sandwich-cultured hepatocyte-based assay | Cholestasis potential | No significant cholestatic potential identified. |

| In Vivo | Mice with humanized livers | Hepatotoxicity | No significant hepatotoxicity observed. |

| In Vivo Repeat-Dose | Unspecified animal model | General toxicology and hepatotoxicity | No significant hepatotoxicities or lethalities at doses up to 30 mg/kg for 32 days. |

Experimental Protocols

In Vitro Hepatotoxicity in Hepatopac™ Models

-

Objective: To assess the direct cytotoxic potential of this compound and its primary metabolite on liver cells.

-

Methodology: Murine and human primary hepatocytes were cultured using the Hepatopac™ system, which co-cultures hepatocytes with stromal cells to maintain liver cell function for an extended period. The cultured cells were then exposed to various concentrations of this compound, up to 50 µM. Cell viability and other markers of cytotoxicity were assessed.

In Vitro Cholestasis Assessment

-

Objective: To evaluate the potential of this compound to cause cholestasis, a condition where bile flow from the liver is reduced or blocked.

-

Methodology: A sandwich-cultured hepatocyte-based in vitro assay was utilized. This model allows for the formation of bile canaliculi, and the potential for a compound to inhibit bile acid transport can be assessed.

In Vivo Hepatotoxicity in Mice with Humanized Livers

-

Objective: To evaluate the hepatotoxic potential of this compound in an in vivo model that more closely mimics human liver metabolism.

-

Methodology: Mice with "humanized" livers, which are engrafted with human hepatocytes, were administered this compound. Liver function tests and histopathological examination of the liver were likely performed to assess for signs of toxicity.

32-Day Repeat-Dose In Vivo Study

-

Objective: To assess the systemic and hepatic toxicity of this compound following repeated dosing.

-

Methodology: While the specific animal model is not disclosed in the available literature, a standard repeat-dose toxicology study design would have been followed. This would involve daily administration of this compound at multiple dose levels (up to 30 mg/kg) for 32 consecutive days. A control group receiving a vehicle would also be included. Endpoints would have included clinical observations, body weight changes, food consumption, clinical pathology (hematology and serum chemistry, including liver enzymes), and gross and microscopic pathology of various tissues, with a focus on the liver.

Hypothesized Mechanism of Hepatotoxicity

The liver toxicity observed in clinical trials with the immediate-release formulation of this compound is thought to be related to off-target effects, particularly at high peak plasma concentrations. The leading hypothesis involves the cross-reactivity of this compound with the glucocorticoid receptor (GR) in the liver.

Reproductive and Developmental Toxicology

Publicly available information on the reproductive and developmental toxicology of this compound is limited. However, a GHS classification of H360 indicates that the substance "May damage fertility or the unborn child". This classification is typically based on findings from preclinical studies in animals, such as fertility and early embryonic development studies and embryo-fetal development studies. The specific details of these studies for this compound are not available in the reviewed literature. One study in ewes indicated that this compound treatment during the preovulatory period compromised fertilization by arresting spermatozoa in the cervix. Another study on mouse embryos in vitro suggested that mifepristone, another progesterone receptor antagonist, can directly disrupt embryogenesis.

Genotoxicity and Carcinogenicity

No information regarding genotoxicity or carcinogenicity studies for this compound was found in the publicly available literature reviewed for this guide. Standard preclinical safety assessments for a drug intended for long-term use would typically include a battery of genotoxicity tests and long-term carcinogenicity studies in rodents.

Preclinical Safety Assessment Workflow

The following diagram illustrates a likely workflow for the preclinical safety assessment of the this compound ER formulation, based on the available information.

Conclusion

The preclinical toxicology profile of this compound, particularly the extended-release formulation, has been focused on mitigating the risk of hepatotoxicity observed in early clinical trials of the immediate-release form. The available data from in vitro and in vivo studies on the ER formulation did not reveal a significant hepatic safety signal, supporting its continued clinical development. However, a comprehensive understanding of this compound's preclinical toxicology is limited by the lack of publicly available detailed data, especially for the original immediate-release formulation and for endpoints such as reproductive and developmental toxicity, genotoxicity, and carcinogenicity. Researchers and drug development professionals should be aware of these data gaps when evaluating the overall safety profile of this compound.

References

Onapristone's Interplay with Cellular Signaling: A Technical Deep Dive

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of Onapristone's role in modulating key cell signaling pathways. This compound, a potent and selective progesterone receptor (PR) antagonist, has garnered significant interest for its therapeutic potential in hormone-driven cancers.[1][2] This document delves into the molecular mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it influences.

This compound's Core Mechanism: Progesterone Receptor Antagonism

Quantitative Impact of this compound on Cellular Processes

The antagonistic action of this compound translates into measurable effects on cancer cell viability and signaling pathways. Preclinical studies have provided quantitative data on its efficacy.

Table 1: In Vitro Efficacy of this compound in Uterine Cancer Cells

| Cell Line | IC50 (µM) for Cell Viability (72h treatment) | Reference |

| ISHIKAWA (PR-high) | ~10 | |

| HEC1A (PR-moderate) | >20 | |

| SKUT2 (PR-low) | >20 |

Clinical trials have further substantiated the therapeutic potential of this compound, particularly the extended-release formulation (ONA-XR), in various hormone receptor-positive cancers.

Table 2: Clinical Efficacy of this compound in Patients with PR-Positive Cancers

| Trial/Cohort | Treatment | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) | Reference |

| Phase I (heavily pretreated) | This compound-XR (50 mg BID) | 17% (≥24 weeks) | 8 weeks | |

| Phase II Basket Trial (aGCT cohort) | This compound-XR (50 mg BID) | 35.7% (≥16 weeks) | 2.8 months | |

| Phase II OATH Trial (Endometrial Cancer) | ONA-XR + Anastrozole | - | 4-month PFS rate: 77% |

This compound's Modulation of Key Signaling Pathways

This compound's impact extends beyond simple PR blockade, influencing a network of interconnected signaling pathways crucial for cancer cell growth and survival.

Progesterone Receptor (PR) Signaling Pathway

This compound directly inhibits the PR signaling pathway. Upon binding to the PR, progesterone typically induces a conformational change, leading to receptor dimerization, nuclear translocation, and binding to progesterone response elements (PREs) on DNA, thereby regulating gene expression. This compound, as a type I antagonist, prevents these crucial steps, including ligand-induced phosphorylation of the PR.

Figure 1: this compound's blockade of the Progesterone Receptor signaling pathway.

MAPK/ERK Pathway

Studies have demonstrated a link between this compound and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. In some cellular contexts, this compound has been shown to inhibit the phosphorylation of PR at serine 345 (S345), a site that can be phosphorylated by MAPKs. This suggests a potential mechanism by which this compound can counteract growth factor-driven, ligand-independent PR activation.

Figure 2: this compound's inhibitory effect on MAPK/ERK-mediated PR phosphorylation.

PI3K/Akt and Wnt/β-catenin Pathways

While direct, quantitative evidence of this compound's impact on the PI3K/Akt and Wnt/β-catenin pathways is still emerging, the extensive crosstalk between PR and these critical signaling cascades suggests a likely modulatory role. Progesterone signaling is known to interact with both the PI3K/Akt pathway, which is central to cell survival and proliferation, and the Wnt/β-catenin pathway, a key regulator of development and tumorigenesis. Further research is warranted to elucidate the precise mechanisms and quantitative effects of this compound on these pathways.

Detailed Experimental Protocols

To facilitate further research into this compound's mechanisms of action, this section provides detailed protocols for key experimental techniques cited in the literature.

Western Blot Analysis of Protein Phosphorylation

This protocol is adapted from a study investigating this compound's effect on PR and MAPK phosphorylation.

Objective: To determine the levels of total and phosphorylated proteins in cell lysates following this compound treatment.

Materials:

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

4-12% Bis-Tris polyacrylamide gels.

-

PVDF membranes.

-

Blocking buffer (5% non-fat dry milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-PR (S345), anti-total PR, anti-phospho-ERK, anti-total ERK).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration of the lysates using the BCA assay.

-

Gel Electrophoresis: Denature 30-50 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 4-12% Bis-Tris gel.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis can be performed to quantify band intensities, normalizing phosphorylated protein levels to total protein levels.

Immunoprecipitation of Progesterone Receptor

This protocol provides a general framework for immunoprecipitating the progesterone receptor to study protein-protein interactions that may be affected by this compound.

Objective: To isolate the progesterone receptor and its interacting proteins from cell lysates.

Materials:

-

Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.

-

Anti-PR antibody.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer).

Procedure:

-

Cell Lysis: Lyse cells treated with or without this compound using a non-denaturing lysis buffer.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PR antibody for 2-4 hours or overnight at 4°C.

-

Capture: Add protein A/G magnetic beads and incubate for 1 hour at 4°C to capture the antibody-protein complexes.

-

Washing: Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting to identify interacting partners.

Luciferase Reporter Gene Assay for PR Activity

This protocol describes a method to quantify the transcriptional activity of the progesterone receptor in response to this compound.

Objective: To measure the effect of this compound on progesterone-induced gene expression using a luciferase reporter construct.

Materials:

-

Mammalian cell line expressing PR.

-

Luciferase reporter plasmid containing PREs upstream of the luciferase gene.

-

Transfection reagent.

-

Progesterone.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Transfection: Co-transfect cells with the PRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After 24 hours, treat the cells with progesterone in the presence or absence of varying concentrations of this compound.

-

Cell Lysis: After 24-48 hours of treatment, lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold change in luciferase activity relative to the vehicle-treated control.

Experimental Workflow and Logical Relationships

The investigation of this compound's role in cell signaling typically follows a logical progression from initial screening to detailed mechanistic studies.

Figure 3: A representative experimental workflow for investigating this compound's effects.

Conclusion

This compound is a highly selective progesterone receptor antagonist with demonstrated efficacy in preclinical models and clinical trials for hormone-driven cancers. Its primary mechanism of action involves the direct blockade of PR signaling. Furthermore, emerging evidence suggests its ability to modulate other key signaling pathways, such as the MAPK/ERK cascade. While its effects on the PI3K/Akt and Wnt/β-catenin pathways are an active area of investigation, the established crosstalk between PR and these pathways points to a broader impact of this compound on the cancer cell signaling network. The experimental protocols and data presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound.

References

- 1. Facebook [cancer.gov]

- 2. Facebook [cancer.gov]

- 3. Basket study of oral progesterone antagonist this compound extended release in progesterone receptor-positive recurrent granulosa cell, low-grade serous ovarian cancer, or endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]

Onapristone's Impact on Gene Expression in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onapristone is a potent and selective progesterone receptor (PR) antagonist that has been investigated for its therapeutic potential in various hormone-dependent cancers, including breast, endometrial, and ovarian cancers. As a type I antiprogestin, its primary mechanism of action involves the direct inhibition of the progesterone receptor, a key driver of cellular proliferation and survival in many cancer types. This technical guide provides an in-depth overview of this compound's effects on gene expression in cancer cells, detailing its mechanism of action, impact on signaling pathways, and the experimental protocols used to elucidate these effects.

Mechanism of Action

This compound exerts its effects by directly binding to the progesterone receptor, preventing the conformational changes necessary for its activation. Unlike progestin agonists which promote PR dimerization, phosphorylation, and binding to progesterone response elements (PREs) in the DNA, this compound's binding leads to an inactive receptor conformation. This prevents the recruitment of co-activators and the initiation of transcription of PR-target genes.[1][2][3][4]

Specifically, this compound has been shown to:

-

Prevent the dimerization of PRA and PRB monomers.[4]

-

Inhibit ligand-induced phosphorylation of the progesterone receptor.

-

Prevent the association of the PR with its co-activators.

-

Block the binding of the PR complex to DNA.

This comprehensive blockade of PR signaling results in the modulation of a wide array of downstream genes involved in critical cellular processes.

Impact on Gene Expression

This compound's antagonism of the progesterone receptor leads to significant alterations in the expression of genes that regulate cell cycle progression, apoptosis, and other cancer-related pathways. While large-scale, publicly available quantitative datasets from RNA-sequencing or microarray analyses of cancer cells treated with this compound alone are limited, several studies have identified key gene expression changes.

Table 1: Summary of Known Gene Expression Changes Induced by this compound in Cancer Cells

| Gene | Cancer Type/Cell Line | Direction of Change | Method of Detection | Reference(s) |

| p21 (CDKN1A) | Uterine Cancer (Ishikawa) | Upregulation | Western Blot | |

| Wnt4 | Mouse Mammary Gland | Downregulation (reverses E+P induced upregulation) | qRT-PCR, RNA-seq | |

| Rankl (TNFSF11) | Mouse Mammary Gland | Downregulation (reverses E+P induced upregulation) | qRT-PCR, RNA-seq | |

| Bmp2 | Rat Decidualization Model | Downregulation | qRT-PCR | |

| Hand2 | Rat Decidualization Model | Downregulation | qRT-PCR |

It is important to note that the effects of this compound on gene expression can be context-dependent, varying with the specific cancer type, the hormonal milieu, and the presence of other signaling pathway alterations.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the progesterone receptor signaling pathway. However, there is growing evidence of crosstalk with other major signaling cascades, notably the MAPK/ERK pathway.

Progesterone Receptor Signaling Pathway

The canonical progesterone receptor signaling pathway involves the binding of progesterone to the PR in the cytoplasm, leading to its dimerization, phosphorylation, and translocation to the nucleus. In the nucleus, the activated PR complex binds to PREs on the DNA, recruiting co-activators and initiating the transcription of target genes that promote cell proliferation and survival. This compound directly inhibits this pathway at multiple steps, as illustrated in the diagram below.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]

Early-Phase Clinical Trials of Onapristone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onapristone is a synthetic steroidal antiprogestogen that functions as a pure, silent antagonist of the progesterone receptor (PR).[1] Initially investigated as a potential contraceptive and for the treatment of breast cancer, its development was halted in the 1990s due to concerns about liver function abnormalities.[1][2] However, renewed interest has emerged in this compound, particularly in an extended-release (ER) formulation, for the treatment of various progesterone receptor-positive (PR+) cancers, including breast, endometrial, ovarian, and prostate cancers.[3][4] This technical guide provides an in-depth overview of the early-phase clinical trials of this compound, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action

This compound is a type I progesterone receptor antagonist. It prevents the dimerization of PR monomers, inhibits ligand-induced phosphorylation, and blocks the association of the PR with its co-activators, thereby preventing PR-mediated DNA transcription. This inhibition of PR signaling can lead to a reduction in the proliferation of cancer cells that are dependent on this pathway for growth.

Progesterone Receptor Signaling Pathway

Progesterone, a steroid hormone, plays a crucial role in regulating gene expression in target cells. Upon binding to progesterone, the progesterone receptor (PR) undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the PR dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. The PR can also be activated in a ligand-independent manner through phosphorylation by various kinases, including those in the MAPK pathway. This compound acts by competitively binding to the PR and preventing these downstream signaling events.

Early-Phase Clinical Trials

Several early-phase clinical trials have been conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound, particularly its extended-release (ONA-ER) formulation. These studies have enrolled patients with a variety of PR-positive cancers.

Experimental Protocols

The general design of these early-phase trials follows a dose-escalation and cohort expansion model.

A key study is the Phase I/II trial NCT02052128, which was an open-label, multicenter, randomized, parallel-group study.

-

Phase I (Dose Escalation): The primary objective was to determine the recommended Phase II dose (RP2D) of ONA-ER. Patients were randomized to receive ONA-ER at doses of 10, 20, 30, 40, or 50 mg twice daily (BID), or immediate-release (IR) this compound at 100 mg once daily (QD). The dose-limiting toxicity (DLT) observation period was 57 days.

-

Phase II (Cohort Expansion): This phase aimed to evaluate the overall response rate (ORR) in patients with recurrent or metastatic activated progesterone receptor-positive (APRpos) uterine endometrioid adenocarcinoma at the determined RP2D.

Key Inclusion Criteria:

-

Post-menopausal female patients, 18 years of age or older.

-

Recurrent or metastatic PR-expressing cancer.

-

ECOG performance status of 0-1.

-

Adequate organ function.

Key Exclusion Criteria:

-

Body mass index (BMI) <18.5 or >35 kg/m2 .

-

QTc(F) interval >480 msec or clinically significant cardiac rhythm abnormalities.

-

Liver function test abnormalities at screening.

Quantitative Data Summary

Pharmacokinetics

Pharmacokinetic (PK) parameters have been evaluated for both immediate-release (IR) and extended-release (ER) formulations of this compound. A population pharmacokinetic (PPK) model described the plasma this compound time-concentration curves as a two-compartment open model with linear elimination.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Formulation | Dose | Value (Mean ± SD or as specified) | Reference |

| tmax (Time to maximum plasma concentration) | IR | 10 mg | 1 hour (fasted) | |

| IR | 10 mg | 4 hours (fed) | ||

| t1/2 (Plasma half-life) | IR | 10 mg | 4.36 ± 0.81 hours (fasted) | |

| IR | 10 mg | 3.76 ± 0.36 hours (fed) | ||

| Cmax (Maximum plasma concentration) | IR | 10 mg | Decreased by ~18% with food | |

| AUC0-∞ (Area under the curve) | IR | 10 mg | Increased by ~13% with food | |

| Recommended Phase 2 Dose (RP2D) | ER | - | 50 mg BID |

Safety and Tolerability

The extended-release formulation of this compound was developed to mitigate the liver function test (LFT) elevations observed with the immediate-release formulation. Early-phase trials of ONA-ER have generally shown it to be well-tolerated.

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) with ONA-ER

| Adverse Event | Grade | Frequency | Population | Reference |

| Any Drug-Related AE | Any | 61.4% (54/88 patients) | PR+ malignancies (breast, ovarian, endometrial, prostate cancer) | |

| Elevated ALT/AST | Any | 20% | Patients with liver metastases | |

| Any | 6.3% | Patients without liver metastases | ||

| Grade ≥ 3 TEAEs (>1 patient) | 3 | Not specified in detail, but included G3 LFT elevations in 4 patients (8%) with liver progression | Previously treated recurrent or metastatic PR-expressing cancers | |

| Febrile Neutropenia | 3 | 1 patient | Recurrent granulosa cell, low-grade serous ovarian, or endometrioid endometrial cancer | |

| Anemia | 3 | 1 patient | Recurrent granulosa cell, low-grade serous ovarian, or endometrioid endometrial cancer |

Importantly, in the Phase I study of ONA-ER, no dose-limiting toxicity was observed, and reported liver function test elevations were related to liver metastases.

Preliminary Efficacy

While the primary focus of early-phase trials is safety and dose determination, preliminary efficacy has also been assessed.

Table 3: Preliminary Efficacy of this compound in Early-Phase Trials

| Trial/Indication | Treatment | N | Efficacy Endpoint | Result | Reference |

| Phase I (NCT02052128) | ONA-ER (various doses) | 52 | Clinical Benefit ≥ 24 weeks | 9 patients | |

| Stable Disease | 11 patients | ||||

| Phase II OATH (NCT03909152) | ONA-ER + Anastrozole | 9 (evaluable) | 4-month Progression-Free Survival (PFS) Rate | 77% | |

| Overall Response Rate (ORR) | 22% (2 confirmed partial responses) | ||||

| Phase II SMILE | ONA-ER + Fulvestrant | 11 | Median Time to Progression | 63 days | |

| Stable Disease as Best Response | 4 of 11 patients | ||||

| Phase II Basket Study | ONA-ER | 14 (aGCT cohort) | Overall Response Rate (ORR) | 0% | |

| Clinical Benefit Rate (CBR) | 42.9% | ||||

| 12-month PFS Rate | 14.3% | ||||

| Phase II (Primary Breast Cancer) | This compound 100 mg/day (IR) | 18 | Overall Tumor Remission Rate | 67% (56% partial response, 11% stable disease) |

Conclusion

Early-phase clinical trials of this compound, particularly the extended-release formulation, have established a manageable safety profile and a recommended Phase II dose of 50 mg BID. The pharmacokinetic data support the use of the ER formulation to provide consistent drug exposure while potentially mitigating the risk of hepatotoxicity associated with the immediate-release version. Preliminary efficacy signals have been observed in several tumor types, including endometrial and breast cancer, warranting further investigation in later-phase trials. The development of a companion diagnostic to identify patients with activated progesterone receptors may further enhance the clinical utility of this compound. Continued research is essential to fully elucidate the therapeutic potential of this targeted agent in the treatment of progesterone receptor-positive malignancies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a progesterone receptor antagonist, as first-line therapy in primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

Methodological & Application

Onapristone: A Tool for Interrogating Progesterone Receptor Signaling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Onapristone is a potent and selective Type I progesterone receptor (PR) antagonist.[1][2][3] Unlike partial agonists, this compound is a pure antagonist that effectively blocks the binding of progesterone to its receptor, thereby inhibiting downstream signaling pathways.[2][4] This property makes it an invaluable tool for researchers studying the physiological and pathological roles of progesterone receptor signaling. These application notes provide detailed protocols for utilizing this compound in key in vitro assays to dissect PR function, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

This compound functions by preventing the progesterone receptor from undergoing a conformational change necessary for dimerization and subsequent binding to progesterone response elements (PREs) on DNA. This mechanism effectively halts the transcription of progesterone-responsive genes. Its high specificity and antagonistic action allow for precise investigation of PR-mediated cellular processes.

Data Presentation

Quantitative data from experiments utilizing this compound should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide templates for organizing typical data obtained from binding affinity, functional antagonism, and protein expression assays.

Table 1: Competitive Binding Affinity of this compound for Progesterone Receptor

| Compound | Progesterone Receptor Isoform | Kᵢ (nM) | Standard Deviation (nM) | Number of Replicates (n) |

| Progesterone | PR-A | Value | Value | Value |

| Progesterone | PR-B | Value | Value | Value |

| This compound | PR-A | Value | Value | Value |

| This compound | PR-B | Value | Value | Value |

Table 2: Functional Antagonism of Progesterone Receptor-Mediated Transcription by this compound

| Cell Line | Reporter Construct | Agonist (Progesterone) Concentration (nM) | This compound IC₅₀ (nM) | Standard Deviation (nM) | Number of Replicates (n) |

| T47D | PRE-Luciferase | 10 | Value | Value | Value |

| MCF7 | PRE-Luciferase | 10 | Value | Value | Value |

Note: Specific IC₅₀ values for this compound can vary depending on the cell line, reporter construct, and assay conditions. Experimental determination is required.

Table 3: Effect of this compound on Progesterone-Induced PR Phosphorylation

| Cell Line | Treatment | PR Phosphorylation Site | Fold Change vs. Progesterone Control | Standard Deviation | Number of Replicates (n) |

| T47D | Progesterone (10 nM) | Ser294 | 1.0 | 0.0 | 3 |

| T47D | Progesterone (10 nM) + this compound (100 nM) | Ser294 | Value | Value | 3 |

| T47D | Progesterone (10 nM) | Ser190 | 1.0 | 0.0 | 3 |

| T47D | Progesterone (10 nM) + this compound (100 nM) | Ser190 | Value | Value | 3 |

Note: The fold change in phosphorylation should be quantified from Western blot data.

Mandatory Visualizations

Diagrams are essential for illustrating the complex biological processes and experimental procedures involved in studying progesterone receptor signaling with this compound.

Caption: this compound's mechanism of action in blocking progesterone receptor signaling.

Caption: Experimental workflow for a competitive radioligand binding assay.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]

- 3. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Basket study of oral progesterone antagonist this compound extended release in progesterone receptor-positive recurrent granulosa cell, low-grade serous ovarian cancer, or endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

Onapristone: A Tool to Investigate and Overcome Hormone Resistance in Cancer

Application Notes and Protocols for Researchers

Introduction

Onapristone is a potent and selective Type I progesterone receptor (PR) antagonist. Unlike some other PR modulators, this compound acts as a pure antagonist, preventing the PR from binding to DNA and initiating gene transcription.[1] This unique mechanism of action makes it an invaluable tool for investigating the role of progesterone signaling in cancer progression and for exploring therapeutic strategies to overcome hormone resistance. These application notes provide detailed protocols for utilizing this compound in preclinical cancer research, focusing on cell lines and animal models of hormone-driven cancers such as breast, endometrial, and ovarian cancer.

Mechanism of Action

This compound exerts its anti-tumor effects by directly binding to the progesterone receptor and preventing its activation. As a Type I antagonist, it locks the PR in an inactive conformation, which inhibits the dimerization of PR-A and PR-B monomers, blocks ligand-induced phosphorylation, and prevents the association of the PR with co-activators necessary for gene transcription.[1] This leads to a comprehensive shutdown of PR-mediated signaling pathways that can drive cancer cell proliferation and survival.

Furthermore, recent studies have elucidated this compound's role in modulating other critical signaling pathways implicated in hormone resistance. Notably, this compound has been shown to inhibit the nuclear translocation of phosphorylated PR (at sites Ser294 and Ser345), a process that can be driven by growth factor signaling pathways like the MAPK/ERK pathway, thus representing a mechanism of ligand-independent PR activation.[2] Additionally, this compound can reverse the PR-mediated degradation of STAT2, a key component of the interferon signaling pathway, suggesting a role in restoring anti-tumor immunity.[3][4]

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | This compound Concentration | Result | Reference |

| T47-D | Breast Cancer | Proliferation Assay | Not Specified | 39% growth inhibition | |

| SK-BR-3 | Breast Cancer | Proliferation Assay | Not Specified | 17% growth inhibition | |

| Ishikawa | Endometrial Cancer | MTT Assay | 10 µM | Significant decrease in cell viability | |

| Ishikawa | Endometrial Cancer | Western Blot | 1-10 µM (24h) | Dose-dependent inhibition of p-PR (S345) | |

| Ishikawa | Endometrial Cancer | Western Blot | 10 µM (48-72h) | Increased p21 expression |

In Vivo Efficacy of this compound

| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition | Reference |

| E2-stimulated PAN-1 (pancreatic) xenografts | This compound | Not Specified | 52% reduction of E2-stimulated growth | |

| RD19 (gastric) xenografts in female mice | This compound | Not Specified | Significant reduction in E2-stimulated growth (P < 0.05) | |

| Ishikawa (endometrial) orthotopic mouse model | This compound | Not Specified | 65.5% reduction in tumor weight vs. control (p<0.05) | |

| DMBA-induced mammary tumor model (rat) | This compound | 5 mg/kg | Growth-inhibitory effect (not statistically significant) |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., T47D, MCF-7, Ishikawa)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.1 µM to 100 µM is recommended.

-

Remove the overnight medium from the cells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of PR Phosphorylation and Downstream Targets

This protocol allows for the investigation of this compound's effect on PR phosphorylation and the expression of downstream target proteins like p21.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PR, anti-phospho-PR (Ser294), anti-phospho-PR (Ser345), anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound (e.g., 1 µM, 10 µM) for the specified time (e.g., 24 hours). A vehicle control should be included. For studying ligand-dependent phosphorylation, cells can be pre-treated with this compound followed by stimulation with a PR agonist like R5020 (e.g., 25 nM for 1 hour).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for PR Target Gene Expression

This protocol is for measuring changes in the mRNA levels of PR target genes, such as CDKN1A (p21) and CCND1 (Cyclin D1), following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Seed and treat cells with this compound as described for the Western blot protocol.

-

Extract total RNA from the cells using an RNA extraction kit.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up qPCR reactions in triplicate for each sample and gene, including a no-template control. Each reaction should contain cDNA, SYBR Green master mix, and forward and reverse primers.

-

Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Perform a melt curve analysis to ensure primer specificity.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treatment groups to the vehicle control.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest (e.g., Ishikawa, MCF-7)

-

Matrigel (optional)

-

This compound formulation for in vivo administration (e.g., dissolved in benzyl benzoate and peanut oil for subcutaneous injection)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group at a predetermined dose and schedule (e.g., 0.5 or 1 mg per day, subcutaneous injection). The control group should receive the vehicle.

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.

-

Continue treatment for a specified period (e.g., 3-6 weeks) or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot, qPCR).

-

Calculate the percentage of tumor growth inhibition for the this compound-treated group compared to the control group.

Visualizations

Caption: this compound's mechanism of action on the PR signaling pathway.

Caption: Experimental workflow for investigating this compound's anti-cancer effects.

Caption: this compound's inhibition of ligand-independent PR activation via the MAPK pathway.

References

- 1. Phase I study of this compound, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting Nuclear Phospho-Progesterone Receptor Enhances Antitumor Activity of this compound in Uterine Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

Application Notes: Onapristone as a Tool for Endometrial Research

Introduction

Onapristone is a potent, orally bioavailable, and highly selective Type I progesterone receptor (PR) antagonist.[1][2] It functions as a full competitive antagonist, preventing PR-mediated gene transcription.[1][3] Unlike some other progesterone receptor modulators, this compound is considered a "pure" antiprogestin, exhibiting no paradoxical agonistic effects on the postmenopausal endometrium.[4] These characteristics make this compound a valuable and precise tool for researchers, scientists, and drug development professionals investigating the role of progesterone signaling in both the normal physiology and pathology of the endometrium, including endometrial receptivity, contraception, and endometrial cancer.

Mechanism of Action

Progesterone exerts its effects by binding to its nuclear receptors, PR-A and PR-B. Upon ligand binding, the receptors dimerize, undergo phosphorylation, and bind to progesterone response elements (PREs) on DNA, recruiting co-activators to initiate the transcription of target genes.

This compound disrupts this pathway at multiple key steps. As a Type I antagonist, it prevents the PR monomers from dimerizing after progesterone binding. This action inhibits ligand-induced phosphorylation and prevents the receptor complex from associating with co-activators. Critically, and in contrast to some other antiprogestins, the this compound-bound PR complex is unable to bind to DNA, resulting in a comprehensive blockade of PR-mediated transcriptional activity. This precise mechanism allows researchers to specifically investigate the downstream consequences of progesterone signaling inhibition.

Applications in Endometrial Research

-

Studies of Endometrial Receptivity and Contraception: this compound alters the development of a receptive endometrium. Studies have shown that its administration retards endometrial development, inhibits secretory changes, and reduces the expression of key implantation markers like glycodelin and leukemia inhibitory factor. This makes it an ideal tool for investigating the molecular requirements for successful embryo implantation and for preclinical research into non-hormonal contraceptive methods that target the endometrium directly.

-

Endometrial Cancer Research: Progesterone receptor is expressed in a majority of endometrioid endometrial cancers (EECs). This compound has been evaluated in multiple clinical trials for PR-positive endometrial cancer, both as a monotherapy and in combination with other agents like aromatase inhibitors (anastrozole). It serves as a tool to probe the dependency of these tumors on PR signaling and to evaluate PR antagonism as a therapeutic strategy, particularly in recurrent or metastatic disease.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: Pharmacokinetic Parameters of this compound Formulations

| Formulation | Dose | Tmax (Median Hours) | Cmax (Day 1, Median) |

|---|---|---|---|

| Immediate Release (IR) | 100 mg QD | 1.84 | >2x higher than ER |

| Extended Release (ER) | 50 mg BID | 3.01 | - |

Data sourced from a Phase I study comparing formulations. The ER formulation was developed to reduce Cmax and mitigate potential liver enzyme elevations associated with earlier IR formulations.

Table 2: Clinical Trial Dosing Regimens in Endometrial Cancer Research

| Study Phase | Formulation | Dose | Schedule | Population |

|---|---|---|---|---|

| Phase I (Dose Escalation) | Extended Release (ER) | 10, 20, 30, 40, 50 mg | Twice Daily (BID) | PR+ Cancers (including Endometrial) |

| Phase I (Dose Escalation) | Immediate Release (IR) | 100 mg | Once Daily (QD) | PR+ Cancers (including Endometrial) |

| Phase II (RP2D) | Extended Release (ER) | 50 mg | Twice Daily (BID) | PR+ Endometrial Cancer |

| Phase II (Combination) | Extended Release (ER) | 50 mg | Twice Daily (BID) | PR+ Endometrial Cancer |

The Recommended Phase 2 Dose (RP2D) for the extended-release formulation was established as 50 mg BID.

Table 3: Efficacy of this compound in Endometrial Cancer Clinical Trials

| Patient Cohort | Treatment | Metric | Result |

|---|---|---|---|

| Heavily pretreated, PR+ | This compound-XR (50 mg BID) | Clinical Benefit ≥24 weeks | 2 patients with endometrial carcinoma |

| Refractory, HR+ | This compound-XR + Anastrozole | 4-month Progression-Free Survival (PFS) | 63.5% |

| Recurrent, PR+ EEC | This compound-XR (50 mg BID) | Objective Response Rate (ORR) | 0% |

| Recurrent, PR+ EEC | This compound-XR (50 mg BID) | Clinical Benefit Rate (CBR) | Not Reported for EEC cohort |

Clinical benefit and response rates vary significantly based on patient population, prior treatments, and whether this compound is used as a monotherapy or in combination.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effect on Endometrial Stromal Cell Decidualization

This protocol details a method to assess how this compound affects the differentiation of primary human endometrial stromal cells (HESCs), a key process for establishing a receptive endometrium.

1. Isolation and Culture of HESCs:

- Obtain endometrial tissue biopsies in accordance with ethical guidelines.

- Digest tissue with collagenase to separate stromal cells from glandular epithelium.

- Culture isolated HESCs in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

- Use cells before the sixth passage to maintain differentiation potential.

2. Induction of In Vitro Decidualization:

- Once cells reach ~80% confluency, replace the growth medium with a serum-free medium for 24 hours.

- To induce decidualization, treat cells with a hormone cocktail containing 10 nM Estradiol (E2), 1 µM Medroxyprogesterone Acetate (MPA, a progestin), and 0.5 mM dibutyryl-cAMP (E/P/c).

- Culture for up to 14 days, refreshing the hormone-containing media every 3 days.

3. This compound Treatment Groups:

- Control Group: Treat with E/P/c hormone cocktail only.

- This compound Group(s): Treat with E/P/c hormone cocktail plus varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) to assess dose-response.

- Vehicle Control: Treat with E/P/c plus the vehicle used to dissolve this compound (e.g., DMSO).

4. Assessment of Decidualization:

- Morphological Analysis: Observe cells daily using light microscopy. Decidualized cells transform from a fibroblastic, elongated shape to a rounded, epithelioid morphology.

- Biochemical Marker Analysis (qRT-PCR or ELISA): After treatment period, harvest cells or supernatant. Measure the expression or secretion of key decidualization markers such as Prolactin (PRL) and Insulin-like Growth Factor Binding Protein-1 (IGFBP1). A successful decidualization will show a significant increase in these markers, which is expected to be inhibited by this compound.

Protocol 2: Clinical Trial Workflow for this compound in Recurrent Endometrial Cancer

This protocol outlines a typical workflow for a Phase II clinical trial investigating this compound in patients with recurrent, PR-positive endometrial cancer.

Protocol Steps:

-

Patient Selection:

-

Inclusion criteria: Patients must have histologically confirmed endometrioid endometrial cancer (EEC) with recurrent or metastatic disease.

-

Tumor tissue (archival or recent biopsy) must be tested for PR expression via immunohistochemistry (IHC), with a typical cutoff of ≥1% positive staining.

-

Patients must have measurable disease according to RECIST 1.1 criteria and have received at least one prior line of chemotherapy.

-

-

Treatment Administration:

-

Enrolled patients receive this compound extended-release (ER) tablets at the recommended Phase II dose of 50 mg, taken orally twice daily (BID).

-

Treatment is administered in continuous 28-day cycles.

-

-

Monitoring and Evaluation:

-

Safety: Monitor patients for adverse events throughout the trial, with particular attention to liver function tests.

-

Efficacy: Perform tumor assessments using CT or MRI scans at baseline and at regular intervals (e.g., every 2-3 cycles).

-

Response Assessment: The primary endpoint is typically the Overall Response Rate (ORR), defined by RECIST 1.1 criteria. Secondary endpoints include Clinical Benefit Rate (CBR), Progression-Free Survival (PFS), and Duration of Response (DOR).

-

-

Continuation Criteria:

-

Patients continue on treatment until they experience disease progression, unacceptable toxicity, or choose to withdraw from the study.

-

Protocol 3: Immunohistochemistry (IHC) for Progesterone Receptor (PR) in Endometrial Tissue